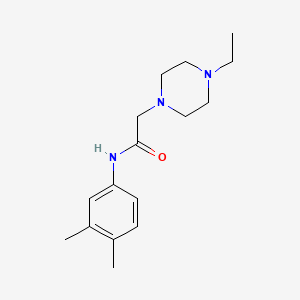![molecular formula C20H23NO5 B5329417 4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5329417.png)
4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-3-[2-methyl-3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone is a synthetic compound that has been extensively studied for its potential use in scientific research. It is also known by the chemical name C2, which is an abbreviation for its complex chemical structure. This compound has shown promise in a variety of applications, including as a potential treatment for certain medical conditions.
作用機序
The mechanism of action of C2 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological and biochemical effects, which may be beneficial in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
C2 has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain medical conditions. It has also been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, C2 has been shown to have potential anti-cancer properties, which may make it a useful tool in cancer research.
実験室実験の利点と制限
One of the main advantages of C2 for lab experiments is its potential versatility. It has been shown to have a variety of potential applications, which may make it useful in a wide range of research areas. Additionally, C2 is a synthetic compound, which means that it can be easily produced in large quantities for use in experiments.
However, there are also some limitations to the use of C2 in lab experiments. One of the main limitations is that its mechanism of action is not fully understood. This can make it difficult to design experiments that will accurately test its potential effects. Additionally, C2 is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the body.
将来の方向性
There are many potential future directions for research on C2. Some of the areas where it may be studied include:
1. Further investigation of its potential anti-cancer properties, including potential use as a chemotherapeutic agent.
2. Exploration of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
3. Investigation of its potential use in the treatment of inflammation and other immune-related disorders.
4. Further exploration of its mechanism of action, including the identification of specific enzymes and proteins that it targets.
5. Development of more efficient synthesis methods for C2, which may make it more accessible for use in scientific research.
Overall, C2 is a compound with a wide range of potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential effects, it has shown promise in a variety of areas and may be a useful tool for researchers in the future.
合成法
The synthesis of C2 is a complex process that involves several steps. The initial step involves the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with 2-methyl-3-bromopropene to form the intermediate product. This intermediate is then reacted with 4,6-dimethyl-2(1H)-pyridinone to form the final product, C2.
科学的研究の応用
C2 has been extensively studied for its potential use in scientific research. It has been shown to have a variety of potential applications, including as a potential treatment for certain medical conditions. Some of the areas where C2 has been studied include cancer research, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
4,6-dimethyl-3-[(E)-2-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-11-7-13(3)21-20(23)17(11)18(22)12(2)8-14-9-15(24-4)19(26-6)16(10-14)25-5/h7-10H,1-6H3,(H,21,23)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGROJWVDOOIV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylsulfonyl)-5-methyl-2,1,3-benzothiadiazole](/img/structure/B5329344.png)
![1-(4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5329351.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329355.png)
![3-[(dimethylamino)methyl]-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-pyrrolidinol](/img/structure/B5329356.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5329366.png)

![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)
![N-cyclopropyl-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5329401.png)


![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329435.png)